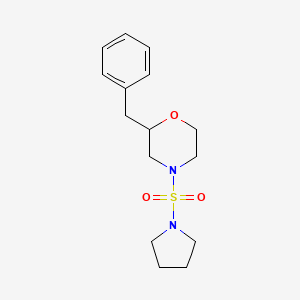![molecular formula C21H29N3O B6129630 N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6129630.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as CPI or CPI-235509, is a chemical compound that has been studied for its potential applications in scientific research. The compound is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a role in gene expression and regulation.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide has been studied for its potential applications in cancer research, as BET proteins have been implicated in the regulation of oncogenes. In particular, N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer cells. N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide has also been studied for its potential applications in inflammatory diseases, such as rheumatoid arthritis and asthma.
Mécanisme D'action
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide inhibits the BET family of proteins by binding to the bromodomain, which prevents the protein from interacting with acetylated histones and regulating gene expression. This leads to a decrease in the expression of oncogenes and other genes involved in inflammation.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the production of inflammatory cytokines. N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide has also been shown to reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. However, N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide has a relatively short half-life in vivo, which may limit its effectiveness in some experiments. Additionally, the synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide can be challenging, which may limit its availability for research.
Orientations Futures
Future research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide could focus on its potential applications in other types of cancer, as well as in other inflammatory diseases. Additionally, further studies could investigate the optimal dosing and administration regimens for N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide, as well as potential combination therapies with other drugs. Finally, research could focus on the development of more efficient synthesis methods for N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide, which could increase its availability for research.
Méthodes De Synthèse
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide involves several steps, starting with the reaction of 1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(cyclohexylmethyl)piperidine to form the intermediate compound, which is then treated with ammonium hydroxide to obtain N-[1-(cyclohexylmethyl)-3-piperidinyl]-1H-indole-5-carboxamide as a white solid.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-21(18-8-9-20-17(13-18)10-11-22-20)23-19-7-4-12-24(15-19)14-16-5-2-1-3-6-16/h8-11,13,16,19,22H,1-7,12,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALHODQEOAZDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide](/img/structure/B6129548.png)

![N-(3-chlorophenyl)-N'-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6129563.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-phenylethyl)ethanamine](/img/structure/B6129568.png)
![6-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6129571.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6129583.png)
![N-[1-(4-fluorophenyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6129599.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6129604.png)
![2-(3-chlorophenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6129616.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-6-methyl-4(3H)-pyrimidinone](/img/structure/B6129622.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6129633.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129637.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6129643.png)
![2-ethoxy-4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6129644.png)